Thailanstatin D

Description

Thailanstatin D has been reported in Burkholderia with data available.

Properties

Molecular Formula |

C28H41NO8 |

|---|---|

Molecular Weight |

519.6 g/mol |

IUPAC Name |

2-[(3S,5S,7S)-5-[(1E,3E)-5-[(2S,3S,5R,6R)-5-[[(Z,4S)-4-acetyloxypent-2-enoyl]amino]-3,6-dimethyloxan-2-yl]-3-methylpenta-1,3-dienyl]-1,6-dioxaspiro[2.5]octan-7-yl]acetic acid |

InChI |

InChI=1S/C28H41NO8/c1-17(6-9-22-14-28(16-34-28)15-23(37-22)13-27(32)33)7-10-25-18(2)12-24(20(4)36-25)29-26(31)11-8-19(3)35-21(5)30/h6-9,11,18-20,22-25H,10,12-16H2,1-5H3,(H,29,31)(H,32,33)/b9-6+,11-8-,17-7+/t18-,19-,20+,22+,23+,24+,25-,28+/m0/s1 |

InChI Key |

QPCQVHMOLDTVHX-LYSKETOYSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2C[C@@]3(C[C@H](O2)CC(=O)O)CO3)C)NC(=O)/C=C\[C@H](C)OC(=O)C |

Canonical SMILES |

CC1CC(C(OC1CC=C(C)C=CC2CC3(CC(O2)CC(=O)O)CO3)C)NC(=O)C=CC(C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Thailanstatin D: A Technical Overview of its Anticancer Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thailanstatin D is a natural product isolated from the bacterium Burkholderia thailandensis MSMB43.[1][2] It belongs to the spliceostatin family of compounds, which are potent inhibitors of the pre-mRNA splicing process.[3][4] Pre-mRNA splicing is a critical step in eukaryotic gene expression, and its machinery, the spliceosome, is often dysregulated in cancer cells, making it an attractive target for therapeutic intervention.[5][6][7] this compound, a direct precursor to the more extensively studied Thailanstatin A, has demonstrated significant antiproliferative activity against various cancer cell lines and exhibits superior stability compared to related compounds, marking it as a molecule of high interest for oncology research and drug development.[1][8]

Mechanism of Action: Inhibition of the Spliceosome

The primary mechanism by which this compound exerts its cytotoxic effects is through the inhibition of the spliceosome. The spliceosome is a large and dynamic ribonucleoprotein (RNP) complex responsible for removing non-coding intron sequences from pre-messenger RNA (pre-mRNA).

This compound, like other members of its class, targets the Splicing Factor 3b (SF3b) subcomplex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle.[1][3][9] By binding non-covalently to SF3b, this compound stalls the spliceosome's assembly and catalytic activity.[9][10] This interference prevents the precise excision of introns, leading to an accumulation of unspliced or aberrantly spliced mRNA transcripts.[11] These defective transcripts can result in the production of non-functional proteins or trigger cellular apoptosis.

A specific example of its targeted activity is the inhibition of AR-V7 gene splicing in castration-resistant prostate cancer (CRPC) models. This compound interferes with the interaction between the splicing factors U2AF65 and SAP155, preventing them from binding to the polypyrimidine tract of the androgen receptor pre-mRNA. This disruption leads to a potent tumor-inhibitory effect and induces apoptosis in human CRPC xenografts.[12]

Caption: Mechanism of this compound targeting the SF3b complex.

Quantitative Data: Antiproliferative Activity

This compound demonstrates potent, single-digit nanomolar antiproliferative activities against a range of human cancer cell lines.[1][2][9] However, it is generally considered less potent than its analogue, Thailanstatin A.[1] A key advantage of this compound is its significantly enhanced stability. In a phosphate buffer at pH 7.4 and 37°C, this compound has a half-life exceeding 202 hours, far surpassing that of Thailanstatin A (~78 hours) and the related compound FR901464 (~8 hours).[1]

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference Compound | IC50 / GI50 (nM) | Reference |

| Various | Human Cancer Cell Lines | In the single nM range | Thailanstatin A | More potent than TST-D | [1] |

| DU-145 | Prostate Cancer | In the single nM range | FR901464 | Slightly more potent | [9] |

| NCI-H232A | Non-small Cell Lung Cancer | In the single nM range | FR901464 | Slightly more potent | [9] |

| MDA-MB-231 | Triple-Negative Breast Cancer | In the single nM range | FR901464 | Slightly more potent | [9] |

| SKOV-3 | Ovarian Cancer | In the single nM range | FR901464 | Slightly more potent | [9] |

Note: Specific IC50 values for this compound are often presented in comparison to other spliceostatins within broader studies. The consistent finding is its high potency, albeit slightly lower than Thailanstatin A and FR901464.

In Vivo Efficacy

Preclinical in vivo studies have validated the anticancer potential of this compound. It has been shown to exhibit a potent tumor inhibitory effect on human castration-resistant prostate cancer (CRPC) xenografts, a finding directly linked to its ability to inhibit AR-V7 splicing and induce apoptosis.[12] The development of highly potent analogues also points to the potential for in vivo efficacy in various tumor models, including gastric cancer xenografts when used as a payload in Antibody-Drug Conjugates (ADCs).[13]

Experimental Protocols

Cell Viability / Cytotoxicity Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric assay like MTT or a fluorescence-based assay like Resazurin.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, DU-145) in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the appropriate cell culture medium to create a range of concentrations (e.g., from 0.1 nM to 1000 nM).

-

Treatment: Remove the existing medium from the cell plates and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.

-

Assay Reagent Addition:

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and mix thoroughly.[14]

-

For Resazurin Assay: Add 20 µL of Resazurin solution to each well and incubate for 1-4 hours until a color change is observed.[14]

-

-

Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and use non-linear regression to determine the IC50 value.

Caption: Workflow for a typical cell cytotoxicity assay.

RNA Sequencing (RNA-Seq) Analysis for Splicing Events

This workflow describes the process of using RNA-Seq to identify global changes in pre-mRNA splicing induced by this compound.

Methodology:

-

Experimental Design: Treat cancer cells with this compound at a relevant concentration (e.g., IC50) and a vehicle control for a defined period (e.g., 6-24 hours). Include multiple biological replicates.

-

RNA Isolation: Harvest the cells and extract total RNA using a high-purity extraction kit. Assess RNA quality and quantity.

-

Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA. Prepare sequencing libraries from the rRNA-depleted RNA, which includes fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.[15]

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina).

-

Data Analysis (Bioinformatics):

-

Quality Control: Assess the quality of the raw sequencing reads (FASTQ files) using tools like FastQC.

-

Alignment: Align the reads to a reference genome. A splice-aware aligner (e.g., STAR, HISAT2) is crucial for mapping reads across exon-intron junctions.[16]

-

Splicing Analysis: Use specialized software (e.g., rMATS, SpliceWiz) to identify and quantify differential alternative splicing events (e.g., exon skipping, intron retention) between the this compound-treated and control groups.[17]

-

Differential Gene Expression: Perform differential gene expression analysis (e.g., using DESeq2, edgeR) to identify genes that are up- or down-regulated.[18]

-

Pathway Analysis: Use the lists of differentially spliced and expressed genes to perform pathway and gene ontology enrichment analysis to understand the biological consequences.

-

Caption: A standard workflow for RNA-seq splicing analysis.

Therapeutic Potential and Future Directions

The potent cytotoxicity and unique mechanism of action make this compound and its analogues highly attractive as cancer therapeutics.[8] Their activity against both dividing and quiescent cells is a significant advantage.[13] One of the most promising applications is their use as payloads for Antibody-Drug Conjugates (ADCs).[8][13] By attaching these highly potent splicing inhibitors to antibodies that target tumor-specific antigens, it is possible to deliver the cytotoxic agent directly to cancer cells, minimizing damage to healthy tissues.[6][13] The carboxylic acid moiety in the thailanstatin structure allows for direct, "linker-less" conjugation to antibodies, creating potent and effective ADCs.[13] Further research into optimizing the pharmacological properties of this compound analogues will be crucial for their advancement toward clinical applications.[6]

Conclusion

This compound is a potent inhibitor of the spliceosome with significant antiproliferative activity across a spectrum of human cancer cell lines. Its mechanism of action, involving the targeting of the SF3b complex, represents a valuable strategy for anticancer therapy. While slightly less potent than its counterpart Thailanstatin A, its superior chemical stability makes it a compelling candidate for further development. The demonstrated in vivo efficacy and its suitability as a payload for ADCs underscore the considerable therapeutic potential of this compound in the ongoing search for novel and effective cancer treatments.

References

- 1. Improved production of cytotoxic thailanstatins A and D through metabolic engineering of Burkholderia thailandensis MSMB43 and pilot scale fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Syntheses of spliceostatins and thailanstatins: a review [beilstein-journals.org]

- 5. adcreview.com [adcreview.com]

- 6. Rice lab synthesizes new cancer fighter [news2.rice.edu]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Investigation of Thailanstatin A and Spliceostatin D Analogues Containing Tetrahydropyran, Tetrahydrooxazine, and Fluorinated Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Natural Product Splicing Inhibitors: A New Class of Antibody-Drug Conjugate (ADC) Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bio-rad.com [bio-rad.com]

- 16. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A comprehensive workflow for optimizing RNA-seq data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. RNA-seq workflow: gene-level exploratory analysis and differential expression [master.bioconductor.org]

Thailanstatin D: A Technical Guide to a Novel Polyketide Spliceosome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thailanstatin D is a polyketide natural product isolated from the bacterium Burkholderia thailandensis. As a potent inhibitor of the pre-mRNA splicing process, it has garnered significant interest within the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, chemical structure, mechanism of action, and biological activity. Detailed experimental protocols for its production, purification, and key biological assays are presented, alongside a summary of its quantitative bioactivity. This document aims to serve as a valuable resource for researchers and drug development professionals working in the fields of natural product chemistry, oncology, and molecular biology.

Introduction

This compound is a member of the thailanstatin family of natural products, which are structurally related to the spliceostatin class of compounds. These molecules are characterized by a complex macrocyclic structure derived from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) biosynthetic pathway. This compound is a direct precursor to the more extensively studied Thailanstatin A.[1] The primary mechanism of action for these compounds is the inhibition of the spliceosome, a large ribonucleoprotein complex responsible for the removal of introns from pre-messenger RNA (pre-mRNA).[2] By targeting the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP), thailanstatins disrupt the splicing process, leading to an accumulation of unspliced pre-mRNAs and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3][4] The heightened reliance of cancer cells on the splicing machinery makes it a promising therapeutic target.[5]

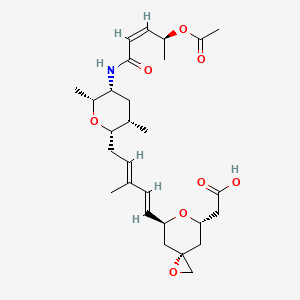

Chemical Structure and Biosynthesis

This compound is a complex macrolide characterized by a tetrahydropyran ring and a side chain containing a carboxylic acid moiety. Its chemical structure is depicted in Figure 1.

Figure 1. Chemical Structure of this compound

The biosynthesis of this compound in Burkholderia thailandensis is governed by a dedicated gene cluster. The polyketide backbone is assembled by a modular PKS, followed by modifications and cyclization events orchestrated by various enzymes encoded within the cluster. This compound is the direct precursor of Thailanstatin A, with the conversion mediated by a cytochrome P450 enzyme.[1]

Biological Activity and Mechanism of Action

This compound exhibits potent antiproliferative activity against a range of human cancer cell lines. Its cytotoxic effects are a direct consequence of its ability to inhibit pre-mRNA splicing.

Quantitative Bioactivity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM)[1] |

| DU-145 | Prostate Cancer | 6.35 ± 1.10 |

| NCI-H232A | Lung Cancer | 7.56 ± 0.57 |

| MDA-MB-231 | Breast Cancer | 9.93 ± 0.99 |

| SKOV-3 | Ovarian Cancer | 7.43 ± 0.99 |

Mechanism of Action: Spliceosome Inhibition

This compound targets the SF3b subcomplex, a core component of the U2 snRNP particle within the spliceosome.[3] By binding to SF3b, this compound stalls the spliceosome at an early stage of assembly, preventing the catalytic steps of splicing. This leads to the accumulation of pre-mRNAs and subsequent downstream cellular stress responses, including cell cycle arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Production and Purification of this compound

This protocol is adapted from the methods described for the production of thailanstatins from a genetically engineered strain of Burkholderia thailandensis.[1]

4.1.1. Fermentation

-

Strain: Burkholderia thailandensis with a deleted tstR gene (cytochrome P450 responsible for converting this compound to A).

-

Seed Culture: Inoculate a single colony into Luria-Bertani (LB) medium and grow overnight at 37°C with shaking.

-

Production Culture: Inoculate a larger volume of 2S4G medium (40 g/L glycerol, 12.5 g/L soytone, 2 g/L (NH4)2SO4, 0.1 g/L MgSO4·7H2O, and 2 g/L CaCO3, pH 7.0) with the seed culture.

-

Incubation: Incubate at 30°C with vigorous shaking for 4-5 days.

4.1.2. Extraction and Purification

-

Extraction: Centrifuge the culture to pellet the cells. Extract the supernatant twice with an equal volume of ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Chromatography:

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of methanol in dichloromethane.

-

Preparative HPLC: Further purify the this compound-containing fractions using preparative reverse-phase HPLC with a C18 column and a water/acetonitrile gradient.

-

-

Lyophilization: Lyophilize the purified fractions to obtain pure this compound.

In Vitro Splicing Assay

This protocol is based on a standard in vitro splicing assay using HeLa cell nuclear extract.

-

Reaction Mix: Prepare a splicing reaction mixture containing HeLa nuclear extract, ATP, a 32P-labeled pre-mRNA substrate, and varying concentrations of this compound (or DMSO as a control).

-

Incubation: Incubate the reactions at 30°C for 1-2 hours to allow splicing to occur.

-

RNA Extraction: Stop the reaction and extract the RNA using a phenol:chloroform extraction followed by ethanol precipitation.

-

Analysis: Resuspend the RNA pellet and analyze the splicing products (pre-mRNA, mRNA, introns, and splicing intermediates) by electrophoresis on a denaturing polyacrylamide gel.

-

Visualization: Visualize the radiolabeled RNA bands by autoradiography. Inhibition of splicing will be observed as a decrease in the mRNA product and an accumulation of the pre-mRNA substrate.

Cell Proliferation (IC50) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the control and plot the results against the drug concentration. Determine the IC50 value using a suitable software package.

Total Synthesis of this compound

The total synthesis of this compound is a complex undertaking. While a detailed step-by-step protocol is beyond the scope of this guide, the general strategy involves the stereoselective synthesis of key fragments followed by their coupling. The synthesis of the closely related Thailanstatin A provides a roadmap for this process.[6][7] Key reactions often include asymmetric aldol reactions, Horner-Wadsworth-Emmons olefination, and macrolactonization.

Conclusion

This compound is a promising polyketide natural product with potent anticancer activity stemming from its inhibition of the spliceosome. Its unique mechanism of action and complex chemical structure make it an attractive lead compound for drug discovery and a valuable tool for studying the intricacies of pre-mRNA splicing. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogs. Future work will likely focus on optimizing its synthesis, elucidating detailed structure-activity relationships, and evaluating its efficacy and safety in preclinical models.

References

- 1. Improved production of cytotoxic thailanstatins A and D through metabolic engineering of Burkholderia thailandensis MSMB43 and pilot scale fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total Synthesis of Thailanstatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total Synthesis of Thailanstatin A. | Semantic Scholar [semanticscholar.org]

Preliminary Investigation of Thailanstatin D: A Technical Guide on its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thailanstatin D, a natural product isolated from Burkholderia thailandensis, has emerged as a promising small molecule with potent anticancer properties. This technical guide provides a comprehensive overview of the preliminary investigations into its mechanism of action, in vitro efficacy, and potential as a therapeutic agent. This compound functions as a pre-mRNA splicing inhibitor, specifically targeting the SF3b subunit of the spliceosome. This mechanism of action is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where it has been shown to inhibit the splicing of the androgen receptor variant 7 (AR-V7), a key driver of treatment resistance. This document consolidates available quantitative data, details key experimental protocols, and presents visual diagrams of the underlying molecular pathways and experimental workflows to facilitate further research and development.

Introduction

The spliceosome, a complex molecular machinery responsible for pre-mRNA splicing, has been identified as a critical target for cancer therapy due to the reliance of cancer cells on aberrant splicing for their growth and survival.[1] Thailanstatins are a class of natural products that have demonstrated potent inhibitory effects on the spliceosome.[2][3] this compound, a structural analog of Thailanstatin A, exhibits significant antiproliferative activity against a range of cancer cell lines.[4] Notably, it possesses greater stability compared to its parent compounds, making it a more attractive candidate for drug development.[4] This guide focuses on the current understanding of this compound's anticancer properties, with a particular emphasis on its activity in prostate cancer models.

Mechanism of Action: Inhibition of Pre-mRNA Splicing

This compound exerts its anticancer effects by directly interfering with the pre-mRNA splicing process. The primary molecular target of this compound is the Splicing Factor 3b (SF3b) subunit, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[3] By binding to SF3b, this compound stalls the assembly and function of the spliceosome, leading to an accumulation of unspliced pre-mRNAs and subsequent disruption of protein synthesis, ultimately triggering cell cycle arrest and apoptosis.

Targeting the Androgen Receptor Splice Variant 7 (AR-V7)

In the context of castration-resistant prostate cancer (CRPC), a key mechanism of resistance to androgen deprivation therapy is the expression of constitutively active androgen receptor splice variants, most notably AR-V7. AR-V7 lacks the ligand-binding domain, rendering it insensitive to conventional anti-androgen therapies. This compound has been shown to effectively inhibit the splicing of AR pre-mRNA, leading to a reduction in the expression of AR-V7. This selective targeting of a critical driver of resistance highlights the therapeutic potential of this compound in advanced prostate cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved production of cytotoxic thailanstatins A and D through metabolic engineering of Burkholderia thailandensis MSMB43 and pilot scale fermentation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Thailanstatin D in Splicing Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thailanstatin D is a potent, naturally derived small molecule that modulates the activity of the spliceosome, the cellular machinery responsible for pre-messenger RNA (pre-mRNA) splicing. As a member of the spliceostatin family, it exerts its antiproliferative effects by directly targeting and inhibiting the SF3b subcomplex of the U2 snRNP, a core component of the spliceosome. Structurally identified as the direct precursor to the more widely studied Thailanstatin A, this compound distinguishes itself with significantly enhanced chemical stability, making it a compound of high interest for therapeutic development. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data regarding its bioactivity, details relevant experimental protocols, and explores its structure-activity relationship and future potential in oncology.

Introduction to Pre-mRNA Splicing and the Spliceosome

In eukaryotic gene expression, pre-mRNA undergoes a critical maturation process known as splicing. This process, carried out by a large and dynamic ribonucleoprotein machine called the spliceosome, precisely removes non-coding regions (introns) and ligates the coding regions (exons) to form mature messenger RNA (mRNA) ready for translation into protein. The spliceosome is composed of five small nuclear ribonucleoproteins (snRNPs: U1, U2, U4, U5, and U6) and numerous accessory proteins.[1]

The SF3b protein complex, a core component of the U2 snRNP, plays an essential role in the early stages of spliceosome assembly by recognizing the branch point sequence within the intron.[2] Because cancer cells often exhibit higher rates of splicing and recurrent mutations in spliceosomal proteins like SF3B1, the SF3b complex has emerged as a compelling target for anticancer drug development.[3][4] this compound belongs to a class of natural products that potently inhibit the spliceosome by binding to its SF3b component.[3]

This compound: A Potent Spliceosome Modulator

Discovery and Structure

This compound was discovered during the metabolic engineering of Burkholderia thailandensis MSMB43, the same bacterium from which Thailanstatin A, B, and C were first isolated.[3][5] It is the direct biosynthetic precursor to Thailanstatin A and is structurally identical to a compound previously reported as Spliceostatin C.[5] Like other thailanstatins, it features two highly functionalized tetrahydropyran rings connected by a diene moiety.[3] A key structural distinction from its parent compound, FR901464, is the replacement of an unstable ketal group with a C17-carboxylic acid side chain, which significantly enhances its chemical stability.[3][6]

Mechanism of Action

This compound exerts its biological activity by inhibiting pre-mRNA splicing.[7] The primary molecular target is the SF3b complex within the spliceosome.[3][5] Cryo-electron microscopy studies of related compounds have revealed that these molecules bind to a pocket on SF3B1, near its interface with another SF3b subunit, PHF5A.[8] This binding action physically obstructs the recognition of the intron's branch point adenosine, a critical step for the initiation of the splicing process.[9][10]

By inhibiting the SF3b complex, this compound stalls spliceosome assembly, leading to an accumulation of unspliced pre-mRNA.[8][11] This disruption results in either mRNA decay or the production of aberrant proteins from improperly spliced transcripts, ultimately depriving cancer cells of essential proteins required for survival and proliferation and inducing apoptosis.[12]

Quantitative Analysis of this compound Activity

This compound demonstrates potent biological activity, characterized by its strong inhibition of splicing, powerful antiproliferative effects against cancer cells, and exceptional chemical stability.

In Vitro Splicing Inhibition

This compound and its analogs potently inhibit the catalytic function of the spliceosome. The half-maximal inhibitory concentration (IC50) for splicing is in the sub-micromolar to single-digit micromolar range, comparable to the activity of the well-known spliceosome inhibitor FR901464.[6]

| Compound | Splicing Inhibition IC₅₀ (µM) |

| This compound (Spliceostatin C) | ~6.84[12] |

| Thailanstatin B | ~6.18[12] |

| FR901464 (Reference) | single to sub-µM range[6] |

Antiproliferative Activity

In cell-based assays, this compound shows potent growth-inhibitory activity against a range of human cancer cell lines, with IC50 values typically in the single-digit nanomolar range. While slightly less potent than Thailanstatin A, its efficacy remains exceptionally high.[5]

| Compound | HCT-116 (Colon) IC₅₀ (nM) | SW480 (Colon) IC₅₀ (nM) | A549 (Lung) IC₅₀ (nM) |

| This compound (Spliceostatin C) | 2.0 - 9.6 (range across lines)[3] | 2.0 - 9.6 (range across lines)[3] | 2.0 - 9.6 (range across lines)[3] |

| Thailanstatin A | 0.31[13] | 0.51[13] | 0.66[13] |

| FR901464 | 0.31[13] | 0.51[13] | 0.66[13] |

Physicochemical Stability

A key advantage of this compound is its superior stability under physiologically relevant conditions compared to Thailanstatin A and FR901464. This enhanced stability is attributed to key structural differences, particularly the presence of a C17-carboxylic acid group instead of a labile ketal moiety.[3][6]

| Compound | Half-life (t₁/₂) in phosphate buffer (pH 7.4, 37°C) |

| This compound | > 202 hours[5] |

| Thailanstatin A | ~ 78 hours[5] |

| FR901464 | ~ 7.8 hours[5] |

Structure-Activity Relationship (SAR) Insights

The biological activity and stability of the thailanstatin family are dictated by specific structural features.

-

C3-Epoxide Group: This functionality is understood to be critical for the bioactivity of the entire class of spliceostatin-type inhibitors.[3]

-

C17-Carboxylic Acid: The presence of this group in Thailanstatins A and D, in place of the ketal group in FR901464, dramatically increases the molecule's stability.[3][6]

-

C4-Hydroxyl Group: this compound lacks the C4-hydroxyl group found on Thailanstatin A. This structural difference is the primary reason for the observed variance in cytotoxic potency between the two molecules, with the hydroxylated form (Thailanstatin A) being slightly more potent.[5]

Experimental Methodologies

Standardized assays are crucial for evaluating the efficacy and properties of splicing modulators like this compound.

Antiproliferative (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[14][15]

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate overnight to allow for attachment.

-

Compound Treatment: Treat cells with a serial dilution of this compound (or other test compounds) and incubate for a set period (e.g., 72 hours).[16]

-

MTT Addition: Add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[14]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 550-600 nm.[14]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Splicing Assay

This assay directly measures the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.

-

Reaction Setup: Prepare splicing reactions in small volumes containing HeLa cell nuclear extract (as a source of spliceosomes), a radiolabeled pre-mRNA substrate, ATP, and the test compound (e.g., this compound) or a DMSO control.[17]

-

Incubation: Incubate the reactions at 30°C for a defined period (e.g., 60-90 minutes) to allow splicing to occur.[17]

-

RNA Extraction: Stop the reaction and extract the RNA products.

-

Analysis: Separate the RNA products (pre-mRNA, mRNA, lariat intermediates, and exons) using denaturing polyacrylamide gel electrophoresis.

-

Visualization: Visualize the radiolabeled RNA bands using autoradiography or phosphorimaging. Inhibition is observed as a decrease in spliced mRNA and an accumulation of pre-mRNA substrate compared to the control.

Compound Stability Assay

This assay determines the chemical half-life of a compound under specific conditions.

-

Sample Preparation: Dissolve the test compound (e.g., this compound) in a physiologically relevant buffer, such as phosphate buffer (pH 7.4).[5]

-

Incubation: Incubate the solution at a constant temperature, typically 37°C.[5]

-

Time-Point Sampling: At various time points (e.g., 0, 8, 24, 78, 202 hours), remove an aliquot of the solution.[5]

-

Analysis: Analyze each aliquot using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining amount of the parent compound.[18][19]

-

Data Analysis: Plot the concentration of the remaining compound versus time and calculate the half-life (t₁/₂) from the degradation curve.

Therapeutic Potential and Future Directions

The unique combination of high potency and exceptional stability makes this compound a highly attractive candidate for further drug development. Its mechanism of action, targeting a fundamental process often dysregulated in cancer, offers a novel therapeutic strategy.

One of the most promising applications for thailanstatins is as a cytotoxic payload for Antibody-Drug Conjugates (ADCs).[20][21] ADCs use a monoclonal antibody to selectively deliver a potent toxin to cancer cells that express a specific surface antigen. The extreme potency of this compound means that only a small number of molecules need to be delivered to a target cell to induce apoptosis. Its stability ensures the integrity of the payload during circulation in the bloodstream. Thailanstatin-based ADCs have shown remarkable potency in preclinical cancer models, in some cases superior to clinically approved ADCs.[20][22]

Conclusion

This compound is a potent and exceptionally stable modulator of the spliceosome. By targeting the SF3b complex, it effectively inhibits pre-mRNA splicing, leading to potent antiproliferative activity against a variety of cancer cell lines. Its superior stability profile compared to related natural products addresses a key challenge in drug development. These characteristics, combined with its proven efficacy as an ADC payload, position this compound as a valuable lead compound and a powerful tool for researchers in oncology and drug discovery.

References

- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors [escholarship.org]

- 2. SF3B1 thermostability as an assay for splicing inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thailanstatin A Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. Improved production of cytotoxic thailanstatins A and D through metabolic engineering of Burkholderia thailandensis MSMB43 and pilot scale fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. A Quantitative High-Throughput In Vitro Splicing Assay Identifies Inhibitors of Spliceosome Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. Natural Product Splicing Inhibitors: A New Class of Antibody-Drug Conjugate (ADC) Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

Initial Screening of Thailanstatin D: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening of Thailanstatin D, a potent anti-proliferative natural product, across various cancer cell lines. It covers its mechanism of action, cytotoxicity data from foundational studies, and the experimental protocols used for its evaluation.

Introduction: this compound as a Spliceosome Modulator

This compound, also identified as Spliceostatin C, is a natural product derived from the bacterium Burkholderia thailandensis[1][2]. It belongs to a family of compounds, including the well-studied Thailanstatin A, that exhibit significant cytotoxic effects against cancer cells[3]. The primary mechanism of action for these compounds is the inhibition of the spliceosome, a critical cellular machine responsible for pre-mRNA splicing[4][5][6].

Cancer cells often exhibit higher rates of spliceosome activity and mutation compared to healthy cells, making the spliceosome an attractive target for anti-cancer therapies[4][5]. Thailanstatins bind specifically to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome[4][7]. This interaction disrupts the splicing process, leading to an accumulation of unspliced pre-mRNA, which in turn triggers cell cycle arrest and apoptosis, ultimately inhibiting tumor growth[8]. While this compound shows weaker anti-proliferative activity compared to its analogue Thailanstatin A, it possesses significantly greater stability, making it a compound of continued interest for translational research[1].

Quantitative Cytotoxicity Data

Initial in vitro assays have demonstrated that this compound possesses potent antiproliferative activities, with IC50 values typically in the single-digit nanomolar range against several human cancer cell lines. The following table summarizes the reported IC50 values from comparative studies.

| Cell Line | Cancer Type | This compound (IC50, nM) | Thailanstatin A (IC50, nM) | FR901464 (IC50, nM) |

| HeLa | Cervical Carcinoma | 5.3 ± 0.5 | 0.28 ± 0.02 | 0.53 ± 0.04 |

| A549 | Lung Carcinoma | 4.6 ± 0.4 | 0.20 ± 0.02 | 0.42 ± 0.03 |

| MCF7 | Breast Adenocarcinoma | 7.9 ± 0.6 | 0.35 ± 0.03 | 0.70 ± 0.05 |

| HCT116 | Colon Carcinoma | 6.2 ± 0.5 | 0.25 ± 0.02 | 0.58 ± 0.04 |

Data sourced from a 2021 study on the metabolic engineering of Burkholderia thailandensis. Values represent the mean ± standard deviation.[1]

Experimental Protocols

The initial screening of this compound to determine its cytotoxic and anti-proliferative effects typically involves cell viability assays. The following is a generalized protocol based on standard methodologies used in such studies.

Cell Culture and Plating

-

Cell Line Maintenance : Human cancer cell lines (e.g., HeLa, A549, MCF7, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding : Cells are harvested during their exponential growth phase using trypsin-EDTA. A cell suspension is prepared, and cells are counted using a hemocytometer or automated cell counter.

-

Plating : Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 2,000 to 5,000 cells per well) in a volume of 100 µL and allowed to adhere overnight.

Compound Treatment

-

Stock Solution : A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions : Serial dilutions of this compound are prepared in culture medium to achieve a range of final concentrations for testing.

-

Treatment : The culture medium from the 96-well plates is removed, and 100 µL of the medium containing the various concentrations of this compound is added to the wells. Control wells receive medium with DMSO at the same concentration used for the highest drug dose. Each concentration is typically tested in triplicate.

Incubation and Viability Assessment

-

Incubation : The plates are incubated for a specified period, typically 72 to 96 hours, to allow the compound to exert its effect.

-

Viability Assay : Cell viability is assessed using a colorimetric or luminescent assay. A common method is the Sulforhodamine B (SRB) assay:

-

Cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Plates are washed five times with water and air-dried.

-

100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and plates are incubated for 15 minutes at room temperature.

-

Plates are washed four times with 1% acetic acid to remove unbound dye and then air-dried.

-

The bound dye is solubilized with 200 µL of 10 mM Tris base solution.

-

The optical density (OD) is measured at 510 nm using a microplate reader.

-

Data Analysis

-

Calculation : The percentage of cell growth inhibition is calculated relative to the untreated control cells.

-

IC50 Determination : The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualized Workflows and Pathways

Experimental Workflow for Cell Line Screening

The following diagram illustrates the typical workflow for the initial screening of a compound like this compound in cancer cell lines.

Signaling Pathway: this compound Mechanism of Action

This diagram outlines the molecular mechanism through which this compound inhibits cancer cell proliferation by targeting the spliceosome.

References

- 1. Improved production of cytotoxic thailanstatins A and D through metabolic engineering of Burkholderia thailandensis MSMB43 and pilot scale fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thailanstatin A Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. Rice lab synthesizes new cancer fighter [news2.rice.edu]

- 6. adcreview.com [adcreview.com]

- 7. chemistryforsustainability.org [chemistryforsustainability.org]

- 8. Peak Bio | [peak-bio.com]

Methodological & Application

Thailanstatin D: Application Notes and Protocols for In Vitro Splicing Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thailanstatins are a class of natural products isolated from Burkholderia thailandensis that have demonstrated potent antiproliferative activities.[1][2][3] Their mechanism of action involves the inhibition of the spliceosome, a large and dynamic ribonucleoprotein complex essential for the maturation of pre-messenger RNA (pre-mRNA) in eukaryotes.[1][4] By targeting the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP), Thailanstatins interfere with the catalytic process of splicing, leading to the accumulation of unspliced pre-mRNA and ultimately, cell death.[5][6] This unique mode of action makes Thailanstatins and their analogs promising candidates for the development of novel anti-cancer therapeutics.

This document provides a detailed protocol for an in vitro splicing assay to evaluate the inhibitory activity of Thailanstatin D and other related compounds. The protocol is based on established methods for assessing the activity of similar splicing inhibitors.[7]

Principle of the Assay

The in vitro splicing assay measures the ability of a compound to inhibit the splicing of a radiolabeled pre-mRNA substrate in a cell-free system. HeLa cell nuclear extract serves as a source of the spliceosome and other necessary splicing factors. The pre-mRNA substrate, which contains intron and exon sequences, is incubated with the nuclear extract in the presence and absence of the test compound. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. Inhibition of splicing is quantified by measuring the reduction in the amount of spliced mRNA product and the accumulation of pre-mRNA substrate.

Quantitative Data Summary

The inhibitory activity of Thailanstatins on in vitro splicing is typically reported as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for related Thailanstatin compounds.

| Compound | IC50 (µM) | Reference |

| Thailanstatin A | ~0.65 | [6] |

| Thailanstatin A Methyl Ester | ~0.4 | [7] |

| Thailanstatins A, B, C | single to sub-µM range | [2][3] |

Experimental Protocol

Materials and Reagents

-

HeLa Cell Nuclear Extract

-

Radiolabeled Pre-mRNA Substrate (e.g., 32P-labeled MINX pre-mRNA)

-

This compound (or other test compounds) dissolved in DMSO

-

ATP

-

MgCl2

-

Creatine Phosphate

-

Splicing Reaction Buffer (e.g., containing HEPES-KOH, KCl)

-

Proteinase K

-

Urea Loading Dye

-

Denaturing Polyacrylamide Gel (e.g., 8% polyacrylamide, 8M urea)

-

TBE Buffer (Tris-borate-EDTA)

-

Phosphor Screen and Imaging System

Procedure

-

Preparation of Splicing Reactions:

-

On ice, assemble splicing reactions in sterile microcentrifuge tubes. A typical 25 µL reaction includes:

-

HeLa Nuclear Extract (40-60% of final volume)

-

Splicing Reaction Buffer

-

ATP and Creatine Phosphate

-

MgCl2

-

Radiolabeled pre-mRNA substrate (~20,000 cpm)

-

This compound or DMSO (vehicle control) at various concentrations.

-

-

-

Incubation:

-

Incubate the reaction mixtures at 30°C for a specified time, typically ranging from 30 to 90 minutes.

-

-

RNA Extraction:

-

Stop the reactions by adding Proteinase K and incubating at 37°C for 15-30 minutes to digest proteins.

-

Extract the RNA using a suitable method, such as phenol-chloroform extraction followed by ethanol precipitation.

-

-

Gel Electrophoresis:

-

Resuspend the RNA pellet in urea loading dye.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel in TBE buffer until the desired separation of pre-mRNA, mRNA, and splicing intermediates is achieved.

-

-

Visualization and Quantification:

-

Dry the gel and expose it to a phosphor screen.

-

Scan the screen using a phosphor imaging system.

-

Quantify the radioactive signal of the bands corresponding to the pre-mRNA and spliced mRNA.

-

Calculate the percentage of splicing inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Experimental Workflow

Caption: Workflow for the this compound in vitro splicing assay.

Signaling Pathway of Splicing Inhibition

Caption: this compound inhibits splicing by targeting the SF3b subunit.

References

- 1. researchgate.net [researchgate.net]

- 2. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Enantioselective Synthesis of Thailanstatin A Methyl Ester and Evaluation of in vitro Splicing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Thailanstatin D: Unveiling its Anticancer Potential in Breast Cancer Cells

Application Note & Protocol

Abstract

Thailanstatin D, a natural product derived from Burkholderia thailandensis, has emerged as a molecule of interest in oncology research due to its potent antiproliferative properties. This document provides a comprehensive overview of the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound in various breast cancer cell lines. Detailed protocols for cell viability assays, apoptosis analysis, and western blotting are presented to facilitate further investigation into its mechanism of action. Furthermore, this note summarizes the known IC50 values and elucidates the signaling pathway affected by this compound.

Data Presentation

This compound exhibits potent antiproliferative activity against breast cancer cells, with IC50 values typically falling within the nanomolar range. While exhibiting weaker potency compared to its precursor, Thailanstatin A, this compound demonstrates significantly greater stability, making it a compound of continued interest for drug development.[1]

Below is a summary of the reported IC50 values for this compound in the triple-negative breast cancer cell line MDA-MB-231, alongside values for other human cancer cell lines for comparative purposes.

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-231 | Breast Adenocarcinoma | 8.9 ± 1.2 |

| A549 | Lung Carcinoma | 7.5 ± 0.9 |

| HCT-116 | Colon Carcinoma | 6.3 ± 0.8 |

| HL-60 | Promyelocytic Leukemia | 2.1 ± 0.3 |

Table 1: IC50 values of this compound in various human cancer cell lines. Data is presented as the mean ± standard deviation.[1]

Note: At the time of this writing, specific IC50 values for this compound in MCF-7, T-47D, and SK-BR-3 breast cancer cell lines were not available in the reviewed literature.

Experimental Protocols

To assess the anticancer effects of this compound, a series of in vitro experiments are essential. The following protocols provide a detailed methodology for determining cell viability, apoptosis induction, and the impact on key signaling proteins.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of IC50 values of this compound in breast cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D, SK-BR-3)

-

Complete growth medium (specific to each cell line)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptosis in breast cancer cells treated with this compound using flow cytometry.

Materials:

-

Breast cancer cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed breast cancer cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for examining the effect of this compound on the expression of apoptosis-related proteins.

Materials:

-

Breast cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.

Visualizations

Experimental Workflow

Caption: Workflow for assessing this compound's anticancer effects.

Signaling Pathway

Caption: this compound's proposed mechanism of action.

References

Application Notes and Protocols: Thailanstatin D as a Payload for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Thailanstatin D as a potent payload in the development of antibody-drug conjugates (ADCs). This compound, a natural product analog of spliceostatin, is a powerful inhibitor of the spliceosome, offering a unique mechanism of action for targeted cancer therapy.[1][2][3] This document outlines the underlying biology, key experimental data, and step-by-step methodologies for the synthesis, characterization, and evaluation of this compound-based ADCs.

Introduction to this compound as an ADC Payload

This compound is a member of the spliceostatin family of natural products that exert their cytotoxic effects by inhibiting the pre-mRNA splicing machinery within the cell.[1][3] Specifically, Thailanstatins bind to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP) complex, a critical component of the spliceosome.[4] This inhibition leads to errors in mRNA processing, resulting in the accumulation of unspliced pre-mRNA, the production of aberrant proteins, and ultimately, cell cycle arrest and apoptosis.[5][6]

The unique mode of action of this compound presents a compelling advantage for its use in ADCs. Many cancer cells exhibit a heightened dependence on the splicing machinery to maintain their rapid proliferation and to produce oncogenic splice variants.[7] Furthermore, spliceosome inhibitors have demonstrated efficacy against both dividing and quiescent cancer cells, potentially overcoming resistance mechanisms associated with traditional cytotoxic agents that target DNA replication or microtubule dynamics.[1]

Mechanism of Action: Spliceosome Inhibition

The spliceosome is a large and dynamic molecular machine responsible for removing introns from pre-mRNA and ligating exons to form mature mRNA. This process is essential for the correct expression of the vast majority of eukaryotic genes.

This compound's interference with the SF3b complex disrupts the early stages of spliceosome assembly, preventing the proper recognition of the branch point sequence within the intron. This leads to a cascade of downstream effects, including:

-

Intron Retention: Failure to excise introns from the pre-mRNA.

-

Exon Skipping: Incorrect joining of exons, leading to truncated or non-functional proteins.

-

Activation of Nonsense-Mediated Decay (NMD): Degradation of aberrant mRNA transcripts.

-

Induction of Apoptosis: The accumulation of cellular stress and the inability to produce essential proteins triggers programmed cell death.

The inhibition of the spliceosome can have profound effects on various oncogenic signaling pathways that are often dysregulated in cancer, such as the MAPK and p53 pathways.[5][6]

Data Presentation

In Vitro Cytotoxicity of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM)[8] |

| HeLa | Cervical Cancer | 1.5 |

| A549 | Lung Cancer | 2.1 |

| MCF-7 | Breast Cancer | 3.0 |

| PC-3 | Prostate Cancer | 1.8 |

| NCI-N87 | Gastric Cancer | 2.5 |

In Vitro Cytotoxicity of a Representative this compound-ADC

This table presents representative IC50 data for a this compound-ADC targeting HER2 in various breast and gastric cancer cell lines with differing HER2 expression levels. Data is extrapolated from studies on Thailanstatin A ADCs, as comprehensive this compound ADC data is not yet widely published.[9]

| Cell Line | Cancer Type | HER2 Expression | ADC IC50 (ng/mL) |

| SK-BR-3 | Breast Cancer | High (3+) | 15 |

| NCI-N87 | Gastric Cancer | High (3+) | 20 |

| BT-474 | Breast Cancer | High (3+) | 25 |

| MDA-MB-361 | Breast Cancer | Moderate (2+) | 150 |

| MCF-7 | Breast Cancer | Low (1+) | >1000 |

| MDA-MB-468 | Breast Cancer | Negative | >1000 |

In Vivo Efficacy of a Representative this compound-ADC

The following table summarizes the tumor growth inhibition (TGI) of a representative HER2-targeting this compound-ADC in an NCI-N87 gastric cancer xenograft model. This data is based on typical results seen with Thailanstatin A ADCs in similar models.[1][9]

| Treatment Group | Dose (mg/kg) | Dosing Schedule | TGI (%) |

| Vehicle Control | - | Q7D x 3 | 0 |

| Non-targeting ADC | 3 | Q7D x 3 | 15 |

| This compound-ADC | 1 | Q7D x 3 | 75 |

| This compound-ADC | 3 | Q7D x 3 | 95 |

Experimental Protocols

Synthesis of this compound-ADC via Lysine Conjugation

This protocol describes a general method for the conjugation of a this compound-linker complex to a monoclonal antibody via surface-exposed lysine residues. This process involves the activation of a carboxylic acid on the linker with an N-hydroxysuccinimide (NHS) ester, followed by reaction with the primary amines of lysine residues on the antibody.[]

Materials:

-

This compound-linker with a terminal carboxylic acid

-

N-hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Anhydrous Dimethylformamide (DMF)

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Conjugation buffer (e.g., 50 mM borate buffer, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Purification buffer (e.g., PBS, pH 7.4)

Protocol:

-

Activation of this compound-Linker: a. Dissolve the this compound-linker, NHS (1.2 equivalents), and EDC (1.2 equivalents) in anhydrous DMF. b. Stir the reaction mixture at room temperature for 1-2 hours. c. Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS ester.

-

Antibody Preparation: a. Exchange the antibody into the conjugation buffer using a desalting column or dialysis. b. Adjust the antibody concentration to 5-10 mg/mL.

-

Conjugation Reaction: a. Add the activated this compound-linker-NHS solution (typically 5-10 molar equivalents relative to the antibody) to the antibody solution. b. Gently mix and incubate the reaction at 4°C or room temperature for 2-4 hours.

-

Quenching the Reaction: a. Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

-

Purification of the ADC: a. Purify the ADC from unreacted payload-linker and other small molecules using a pre-equilibrated SEC column with purification buffer. b. Collect the fractions containing the purified ADC.

-

Characterization of the ADC: a. Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm. b. Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC). c. Assess the purity and aggregation of the ADC by SEC-HPLC.

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the DAR and the distribution of drug-loaded species in an ADC preparation. The principle is that the addition of the hydrophobic this compound payload increases the overall hydrophobicity of the antibody, leading to stronger retention on the HIC column.[11][12]

Materials:

-

HIC column (e.g., Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

HPLC system with a UV detector

Protocol:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the purified ADC sample onto the column.

-

Elute the different ADC species using a decreasing salt gradient (from 100% A to 100% B).

-

Monitor the elution profile at 280 nm.

-

Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of a this compound-ADC on adherent cancer cell lines.

Materials:

-

Cancer cell lines (e.g., NCI-N87, SK-BR-3)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound-ADC and control ADC

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the this compound-ADC and control ADC in complete medium.

-

Remove the medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only (blank) and cells with medium (untreated control).

-

Incubate the plate for 72-120 hours.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

-

Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression curve fit.[13][14]

In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a this compound-ADC in a subcutaneous tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

NCI-N87 cancer cells

-

Matrigel

-

This compound-ADC, control ADC, and vehicle

-

Calipers

-

Animal balance

Protocol:

-

Subcutaneously implant 5-10 x 10^6 NCI-N87 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth until the average tumor volume reaches 100-200 mm³.

-

Randomize the mice into treatment groups (e.g., vehicle, control ADC, this compound-ADC at different doses).

-

Administer the treatments intravenously according to the planned dosing schedule (e.g., once a week for 3 weeks).

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound represents a promising payload for the development of novel ADCs. Its unique mechanism of action, potent cytotoxicity against a range of cancer cell lines, and potential to overcome certain resistance mechanisms make it an attractive candidate for targeted cancer therapy. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this compound in their ADC development programs. Further optimization of linkers, conjugation strategies, and target selection will be crucial for translating the potential of this compound-based ADCs into effective clinical therapies.

References

- 1. Natural Product Splicing Inhibitors: A New Class of Antibody-Drug Conjugate (ADC) Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Investigation of Thailanstatin A and Spliceostatin D Analogues Containing Tetrahydropyran, Tetrahydrooxazine, and Fluorinated Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Syntheses of Thailanstatins A-C, Spliceostatin D, and Analogues Thereof. Stereodivergent Synthesis of Tetrasubstituted Dihydro- and Tetrahydropyrans and Design, Synthesis, Biological Evaluation, and Discovery of Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thailanstatin A Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. embopress.org [embopress.org]

- 6. Inhibition of the minor spliceosome restricts the growth of a broad spectrum of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging roles of spliceosome in cancer and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved production of cytotoxic thailanstatins A and D through metabolic engineering of Burkholderia thailandensis MSMB43 and pilot scale fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multivalent peptidic linker enables identification of preferred sites of conjugation for a potent thialanstatin antibody drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ymc.eu [ymc.eu]

- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Thailanstatin D Conjugation Chemistry in Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thailanstatins are a class of potent anti-cancer agents that function by inhibiting the spliceosome, a critical cellular machinery responsible for pre-mRNA splicing.[1][2][3] This unique mechanism of action makes them attractive payloads for the development of Antibody-Drug Conjugates (ADCs), especially for targeting tumors that are resistant to traditional microtubule inhibitors or DNA-damaging agents.[2][4] Thailanstatin D, a more stable precursor of Thailanstatin A, presents a promising candidate for ADC development due to its favorable chemical properties.[5] The presence of a carboxylic acid moiety on the thailanstatin molecule provides a versatile handle for conjugation to monoclonal antibodies (mAbs).[6]

These application notes provide an overview of the conjugation chemistry for developing this compound-based ADCs, including protocols for different conjugation strategies, and methods for characterization.

Mechanism of Action of Thailanstatin

Thailanstatins exert their cytotoxic effects by binding non-covalently to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[1][2] This interaction inhibits pre-mRNA splicing, leading to an accumulation of unspliced pre-mRNA and ultimately triggering cell death.[1] Cancer cells, often characterized by higher rates of transcription and splicing, are particularly vulnerable to spliceosome inhibitors, making Thailanstatins selective for malignant cells.[3]

Below is a diagram illustrating the proposed mechanism of action of a this compound ADC.

Caption: Workflow of this compound ADC mechanism of action.

This compound Conjugation Chemistries

The choice of conjugation strategy is critical for the efficacy and homogeneity of the resulting ADC. Both lysine and cysteine residues on the antibody can be targeted for conjugation.

Lysine Conjugation

Conjugation via surface-exposed lysine residues is a common method that results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[7] A "linker-less" approach, where the carboxylic acid of this compound is directly activated and coupled to lysine amines, has been shown to be particularly potent.[4]

Experimental Protocol: Lysine Conjugation via NHS Ester

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated this compound to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound-NHS ester

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Borate buffer (50 mM, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or protein A chromatography)

-

Conjugation reaction buffer (e.g., Borate buffer with 5% DMSO)

Procedure:

-

Antibody Preparation:

-

Dialyze the mAb into the conjugation reaction buffer.

-

Adjust the mAb concentration to 5-10 mg/mL.

-

-

Payload Preparation:

-

Dissolve the this compound-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add the this compound-NHS ester stock solution to the mAb solution at a molar excess (e.g., 5-10 fold) to achieve the desired DAR.

-

Incubate the reaction mixture at room temperature or 37°C for 1-2 hours with gentle mixing.[8]

-

-

Quenching:

-

Add the quenching solution to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the ADC from unreacted payload and other small molecules using size-exclusion chromatography (SEC) or protein A affinity chromatography.

-

Exchange the purified ADC into a formulation buffer (e.g., PBS).

-

-

Characterization:

Cysteine Conjugation

Site-specific conjugation to cysteine residues, either from reduced interchain disulfides or engineered cysteines, produces a more homogeneous ADC with a defined DAR.[8][11] This approach often utilizes maleimide chemistry.

Experimental Protocol: Cysteine Conjugation via Maleimide

This protocol outlines the conjugation of a maleimide-functionalized this compound to a reduced monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb)

-

This compound-maleimide

-

Reducing agent (e.g., TCEP or DTT)

-

Anhydrous DMSO

-

Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0)

-

Quenching solution (e.g., N-acetylcysteine)

-

Purification system (e.g., SEC or protein A chromatography)

Procedure:

-

Antibody Reduction:

-

Dissolve the mAb in conjugation buffer.

-

Add the reducing agent at a specific molar excess to reduce the desired number of disulfide bonds. For interchain disulfides, a 2-5 fold molar excess of TCEP is common.[11]

-

Incubate at 37°C for 1-2 hours.

-

-

Payload Preparation:

-

Dissolve the this compound-maleimide in anhydrous DMSO to a stock concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add the this compound-maleimide stock solution to the reduced mAb solution at a slight molar excess (e.g., 1.2-1.5 fold per thiol group).

-